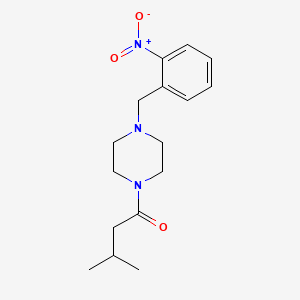![molecular formula C20H24N2O3 B5741559 N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific investigations.
Wirkmechanismus
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. This compound inhibits the activity of several kinases, including Raf-1, B-Raf, c-Kit, VEGFR-2, and PDGFR-β, which are all involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, induction of tumor cell apoptosis, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects and to improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in lab experiments is its multi-targeted kinase inhibition, which allows for the targeting of multiple signaling pathways involved in disease progression. However, one limitation of using this compound is its potential off-target effects, which can lead to unwanted side effects and toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 and to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-methylphenol with acetic anhydride to form 2-acetoxytoluene. This intermediate is then reacted with tert-butylamine to form N-(tert-butyl)-2-methylphenylacetamide. The final step involves the reaction of N-(tert-butyl)-2-methylphenylacetamide with 4-bromo-3-nitrobenzoic acid to yield N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. In cancer, N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[2-(2-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-5-6-8-17(14)25-13-18(23)21-16-11-9-15(10-12-16)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKMRWRKZBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)



![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)